REACTION_SMILES
|
[C:26]([BH3-:27])#[N:28].[CH3:14][O:15][CH:16]([CH:17]=[O:18])[O:19][CH3:20].[CH3:22][C:23](=[O:24])[O-:25].[CH3:30][OH:31].[ClH:1].[ClH:2].[Na+:21].[Na+:29].[nH:3]1[c:4]([CH2:12][NH2:13])[n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[nH:3]1[c:4]([CH2:12][NH:13][CH2:17][CH:16]([O:15][CH3:14])[O:19][CH3:20])[n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCc1nc2ccccc2[nH]1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |